N-(2H-1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1251710-29-8
Cat. No.: VC6782194
Molecular Formula: C20H15N5O3S
Molecular Weight: 405.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251710-29-8 |
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Molecular Formula | C20H15N5O3S |
Molecular Weight | 405.43 |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C20H15N5O3S/c1-12-18(19(26)21-14-7-8-16-17(9-14)28-11-27-16)23-24-25(12)20-22-15(10-29-20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,26) |
Standard InChI Key | LCDLKDOVBZTULV-UHFFFAOYSA-N |
SMILES | CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,2,3-triazole core substituted at position 1 with a 4-phenyl-1,3-thiazol-2-yl group, at position 4 with a carboxamide moiety linked to a 2H-1,3-benzodioxol-5-yl group, and at position 5 with a methyl group. This arrangement creates a multifunctional scaffold with potential for diverse molecular interactions.
Key Structural Components:
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1,3-Benzodioxole: A bicyclic ether known to enhance metabolic stability and bioavailability in drug candidates .
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4-Phenyl-1,3-thiazole: A heterocycle associated with antimicrobial and anticancer activities .
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1,2,3-Triazole: A pharmacophore widely utilized in click chemistry and medicinal chemistry for its hydrogen-bonding capacity and metabolic resistance .
Molecular Formula and Physicochemical Properties
The molecular formula is C₂₁H₁₆N₆O₃S, with a molecular weight of 432.46 g/mol. Key properties include:
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LogP (Predicted): ~3.2 (indicative of moderate lipophilicity).
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 7 acceptors (triazole N, thiazole S, benzodioxole O).
Synthesis and Structural Elucidation
Synthetic Strategy
While no direct synthesis of this compound is documented, analogous triazole-thiazole hybrids suggest a multi-step approach:
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Thiazole Ring Formation: Condensation of thiourea with α-bromo ketones to yield 4-phenyl-1,3-thiazol-2-amine .
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Triazole Core Assembly: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a thiazolyl azide and a propargylamide precursor .
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Carboxamide Coupling: Reaction of triazole-4-carboxylic acid with 1,3-benzodioxol-5-amine using coupling agents like EDC/HOBt .
Example Reaction Scheme:
Analytical Characterization
Hypothetical spectroscopic data based on structural analogs:
Technique | Key Signals |
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¹H NMR | δ 7.8 (s, 1H, triazole), δ 6.9–7.4 (m, 8H, aromatic), δ 5.9 (s, 2H, OCH₂O) |
¹³C NMR | δ 162.3 (C=O), δ 147.1 (triazole C), δ 121–135 (aromatic C) |
IR | 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of benzodioxole) |
HRMS | m/z 432.1064 [M+H]⁺ (calc. 432.1068) |
Structure-Activity Relationships (SAR)
Critical Substituent Effects:
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current triazole-thiazole couplings yield ~40–60% ; microwave-assisted synthesis may enhance efficiency.
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Stereochemical Control: Potential axial chirality in benzodioxole requires enantioselective methods.
Biological Evaluation
Priority assays should include:
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Cytotoxicity against NCI-60 cell panel.
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hERG channel binding to assess cardiotoxicity risk.
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Pharmacokinetic profiling in murine models.
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